(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(1,4-oxazepan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)13-6-3-5-12(11-13)14(17)16-7-4-9-18-10-8-16/h3,5-6,11H,4,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJOHBPOVMQNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethylamino Phenyl Intermediate: This step involves the nitration of a phenyl ring followed by reduction to form the corresponding amine. The amine is then methylated using dimethyl sulfate or a similar methylating agent.
Formation of the 1,4-Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate diol and an amine under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the dimethylamino phenyl intermediate with the oxazepane ring through a methanone linkage, typically using a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the methanone linkage, converting it to a methylene group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and peracetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Methanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
(3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazepane ring provides structural rigidity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-(Dimethylamino)phenyl)(1,4-diazepan-4-yl)methanone: Similar structure but with a diazepane ring instead of an oxazepane ring.
(3-(Dimethylamino)phenyl)(1,4-thiazepan-4-yl)methanone: Contains a thiazepane ring, introducing sulfur into the structure.
(3-(Dimethylamino)phenyl)(1,4-piperazin-4-yl)methanone: Features a piperazine ring, which is a common scaffold in medicinal chemistry.
Uniqueness: : The presence of the oxazepane ring in (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Biological Activity
The compound (3-(Dimethylamino)phenyl)(1,4-oxazepan-4-yl)methanone , with the CAS number 2310208-89-8 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a dimethylamino group attached to a phenyl ring, linked to a 1,4-oxazepane ring via a methanone moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The structural formula of this compound can be represented as follows:
This compound exhibits unique steric and electronic properties due to the presence of the oxazepane ring, which may influence its interactions with biological targets.
The mechanism of action for this compound is primarily attributed to its ability to interact with specific receptors or enzymes. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the oxazepane ring contributes structural rigidity. These characteristics enable the compound to modulate the activity of target molecules, potentially leading to various biological effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Cholinesterase Inhibition : Similar compounds have shown efficacy as cholinesterase inhibitors, which are vital for treating neurodegenerative diseases like Alzheimer's. For instance, a related study highlighted that derivatives of dimethylaminophenyl compounds demonstrated significant inhibition of acetylcholinesterase (AChE) with IC50 values in the nanomolar range .
- Antioxidant Properties : The antioxidant capacity of related compounds suggests that this compound may also exhibit protective effects against oxidative stress .
- Potential Therapeutic Applications : Given its structural features, this compound is being explored as an intermediate in drug synthesis and for its potential therapeutic properties in various medical applications.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| 3-(4-(dimethylamino)phenyl)-7-aminoethoxy-coumarin | AChE Inhibition | 20 nM | |
| Donepezil | AChE Inhibition | 6 nM | |
| 3-(Dimethylamino)phenyl derivatives | Antioxidant Activity | Varies |
These findings indicate that modifications to the dimethylaminophenyl structure can lead to enhanced biological activities, particularly in cholinesterase inhibition.
Q & A
Q. How can researchers address batch-to-batch variability in compound purity during long-term studies?
- Methodological Answer : Implement QC protocols with strict acceptance criteria (e.g., ≥95% purity by HPLC). Use orthogonal methods (e.g., DSC for polymorph analysis) to detect crystalline impurities. Store batches under argon at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
